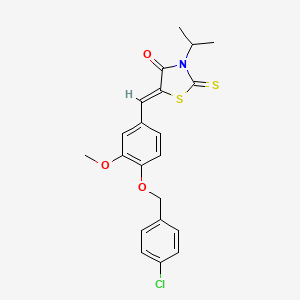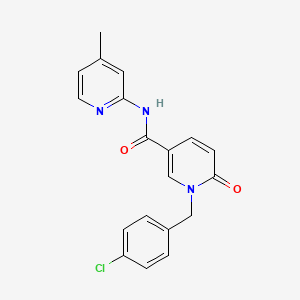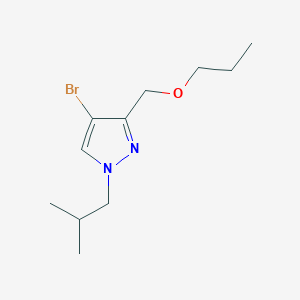
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, is a derivative of the 2-thioxothiazolidin-4-one family. This family of compounds has been studied for their potential in forming various supramolecular structures and engaging in chemical reactions that yield a range of products. The specific compound is related to those studied in the provided papers, which explore the reactivity and structural characteristics of similar thiazolidine derivatives.
Synthesis Analysis
The synthesis of related compounds, such as E,Z-5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, involves reactions with nitrile oxides in a pyridine solution. This process can yield different compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The reaction pathways and interconversions are complex and are supported by microanalytical and spectral data to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed. For instance, the (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones exhibit a wide C-C-C angle at the methine carbon atom, which links the two rings in the molecule. This structural feature is significant as it influences the hydrogen bonding patterns and, consequently, the formation of dimers, chains, and sheets in the crystal structure .
Chemical Reactions Analysis
The chemical reactions of the 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides suggest that the compound of interest may also undergo similar reactions. These reactions can lead to a variety of products, depending on the substituents present on the thiazolidine ring and the type of nitrile oxide used. The reactivity is likely influenced by the electronic and steric effects of the substituents, which can dictate the outcome of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of closely related molecules. For example, the hydrogen bonding patterns observed in the crystal structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones contribute to the stability and solubility of these compounds. The presence of various substituents, such as methoxy, trifluoromethyl, and benzylidene groups, can alter the hydrophobicity, melting points, and overall reactivity of the molecules .
科学的研究の応用
Antimicrobial and Anticancer Evaluation
This chemical entity belongs to a broader class of compounds known as 4-thiazolidinone derivatives, which have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. For instance, certain derivatives within this class have shown significant antimicrobial activity, with one variant displaying the most active antimicrobial agent properties. Moreover, these compounds have also been assessed for anticancer activities, revealing notable efficacy against cancer cells. The quantitative structure-activity relationship (QSAR) studies highlight the importance of topological and electronic parameters in describing the antimicrobial activity of these synthesized compounds (A. Deep et al., 2016).
Supramolecular Structures
Another dimension of research focuses on the supramolecular structures of thiazolidin-4-ones, which include variants of the compound of interest. These studies elucidate the crystallographic and hydrogen-bonding features that contribute to the compound's stability and reactivity. For example, hydrogen-bonded dimers and complex sheets formed by these molecules have been thoroughly examined, providing insight into their potential intermolecular interactions and implications for further chemical and biological applications (P. Delgado et al., 2005).
Rhodanine-3-acetic Acid Derivatives
The antimicrobial activity of rhodanine-3-acetic acid derivatives, which are closely related to the compound , has been explored as well. These studies have identified certain derivatives with significant activity against mycobacteria, including Mycobacterium tuberculosis, and other bacteria. This research underscores the potential of thiazolidinone derivatives in developing new antimicrobial agents (M. Krátký et al., 2017).
Synthesis and Characterization
Research on the synthesis and characterization of thiazolidin-4-one derivatives, including the compound of interest, has provided valuable insights into their chemical properties and potential uses. These studies include detailed analysis of molecular structure, using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the synthesis and antimicrobial activity of new derivatives have been documented, highlighting the compounds' efficacy against various bacterial strains (Pansare Dattatraya & Shinde Devanand, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S2/c1-13(2)23-20(24)19(28-21(23)27)11-15-6-9-17(18(10-15)25-3)26-12-14-4-7-16(22)8-5-14/h4-11,13H,12H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWDHUHXQVGXSR-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)

![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)



![2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3007992.png)
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)
![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)
